molecular formula C24H19NO4 B2841719 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923157-30-6

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No.: B2841719
CAS No.: 923157-30-6
M. Wt: 385.419
InChI Key: YVKWIFGMUPYJLY-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic benzamide derivative featuring a 4H-chromen-4-one (chromone) core substituted with a 4-ethoxyphenyl group at position 2 and a benzamide moiety at position 5. Chromones are oxygen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-2-28-19-11-8-16(9-12-19)22-15-21(26)20-13-10-18(14-23(20)29-22)25-24(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKWIFGMUPYJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to introduce the ethoxyphenyl and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to a hydroxyl group.

    Substitution: The ethoxyphenyl and benzamide groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the ethoxyphenyl or benzamide moieties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide with structurally related compounds, focusing on substituent effects, core heterocycles, and synthetic methodologies.

Substituent Variations in Chromone-Based Benzamides

Compound Name Core Structure Substituent (Position) Key Differences & Implications Reference
This compound 4H-chromen-4-one Ethoxyphenyl (C-2) Ethoxy group: Electron-donating, enhances lipophilicity and π-π stacking potential.
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide 4H-chromen-4-one Trifluoromethyl (C-2) CF₃ group: Electron-withdrawing, increases metabolic stability but reduces electron density at the core.
N-{(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl}... Propanoyl benzamide Ethoxyphenyl (side chain) Ethoxy group on a flexible propanoyl chain: Alters conformational freedom and binding pocket accessibility.
  • Ethoxy vs. Trifluoromethyl : The ethoxy group in the target compound may improve solubility compared to the highly hydrophobic trifluoromethyl analog. However, trifluoromethyl groups often confer resistance to oxidative metabolism, suggesting divergent pharmacokinetic profiles.
  • Positional Effects: Ethoxyphenyl at C-2 on the chromone core (target compound) vs. side-chain ethoxyphenyl in propanoyl derivatives (, compound 16) highlights the importance of substituent placement for target engagement.

Core Heterocycle Variations

Compound Name Core Structure Pharmacological Relevance Reference
This compound Chromone Potential kinase or acetylcholinesterase inhibition due to planar aromatic core.
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Sulfur-containing core: May enhance metal-binding or redox activity.
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Chromone Bromine substituent: Increases molecular weight and steric bulk, potentially affecting target selectivity.
  • Chromone vs. Thiadiazole : Chromones offer a rigid, planar structure favorable for intercalation or π-stacking with biological targets, whereas thiadiazoles (e.g., ) introduce sulfur atoms capable of hydrogen bonding or covalent interactions.
  • Heterocycle Modifications : Pyrazolo-pyridine cores () introduce nitrogen-rich systems, which may improve solubility or mimic natural heterocycles like purines.

Biological Activity

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a compound belonging to the class of chromen-4-one derivatives, which have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

The structure of this compound can be represented as follows:

C18H17NO3\text{C}_{18}\text{H}_{17}\text{N}\text{O}_3

This compound features a chromenone core substituted with an ethoxyphenyl group and an amide functional group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced inflammatory responses.
  • Receptor Modulation : It can modulate receptor activities that influence cellular signaling pathways, particularly those related to cancer cell proliferation and apoptosis.
  • Gene Expression Alteration : The compound may affect the transcription of genes involved in critical processes such as inflammation and cell cycle regulation.

Anticancer Activity

Several studies have evaluated the anticancer potential of chromenone derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Proliferation : Studies have shown that this compound can significantly inhibit the growth of cancer cells by inducing cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.24Induces apoptosis and inhibits tubulin polymerization
HCT116 (Colon)2.57Modulates gene expression related to apoptosis
MDA-MB-231 (Breast)3.12Inhibits signaling pathways associated with cell survival

Anti-inflammatory Effects

Chromone derivatives have been noted for their anti-inflammatory properties. This compound may exert these effects through:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.
  • Blocking NF-kB Pathway : By inhibiting the NF-kB pathway, the compound could prevent the transcription of various pro-inflammatory genes.

Case Studies

  • In Vivo Studies : In a study involving xenograft models, administration of this compound at a dose of 150 mg/kg resulted in significant tumor reduction compared to control groups. The mechanism was linked to the downregulation of Cyclin D1 and Sp1 expression in tumor tissues.
  • Cell Culture Experiments : In vitro assays demonstrated that treatment with the compound led to increased caspase activity in A549 cells, indicating enhanced apoptotic signaling.

Q & A

Q. Critical Optimization Parameters :

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) improve cyclization efficiency.
  • Temperature Control : Reflux conditions (80–100°C) minimize side reactions during core formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Example Synthetic Protocol :

StepReactionReagents/ConditionsYield
1Chromenone formationH₂SO₄, reflux, 6h65–70%
2Ethoxyphenyl substitutionK₂CO₃, DMF, 80°C, 12h50–55%
3Benzamide couplingBenzoyl chloride, pyridine, RT75–80%

How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Q. Answer :

  • Spectroscopy :
    • 1H/13C NMR : Identifies substituents (e.g., ethoxyphenyl protons at δ 1.35 ppm (triplet) and δ 4.05 ppm (quartet); chromenone carbonyl at δ 177.2 ppm in 13C NMR) .
    • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 415.4) .
  • Crystallography :
    • Single-crystal X-ray diffraction resolves 3D structure. SHELXL refines atomic coordinates, while WinGX processes diffraction data. Anisotropic displacement parameters validate molecular packing .

Q. Example Crystallographic Data :

  • Space group: P2₁/c
  • Unit cell dimensions: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å
  • R factor: <0.05

What strategies resolve contradictions in reported biological activities of chromenone derivatives across studies?

Answer :
Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Concentration Ranges : Non-linear dose-response curves may obscure IC₅₀ values.

Q. Methodological Solutions :

  • Standardized Assays : Use validated protocols (e.g., NIH/NCBI guidelines for cytotoxicity assays).
  • Target Engagement Studies : Confirm binding to enzymes (e.g., COX-2) via fluorescence polarization or SPR .
  • Structural Analogs : Compare activities with derivatives lacking the ethoxyphenyl group to isolate substituent effects .

How can computational approaches predict the binding modes of this compound with potential therapeutic targets?

Q. Answer :

  • Molecular Docking (AutoDock Vina) : Simulates interactions with targets like tyrosine kinases. The chromenone core occupies hydrophobic pockets, while the benzamide forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (GROMACS) : Assesses binding stability over 100 ns simulations. MM-PBSA calculates binding free energy (e.g., ΔG = -8.2 kcal/mol for COX-2 inhibition) .
  • Validation : Mutagenesis studies (e.g., Ala-scanning) confirm critical residues identified computationally .

What are the challenges in crystallizing this compound, and how are they addressed?

Answer :
Challenges :

  • Poor Solubility : Limited solubility in common solvents (e.g., water, ethanol).
  • Polymorphism : Multiple crystal forms complicate structure determination.

Q. Solutions :

  • Solvent Screening : Mixed solvents (e.g., DMSO/ethanol) improve crystal growth.
  • Seeding : Introduces microcrystals to induce ordered nucleation.
  • Crystallographic Software : SHELXD resolves phase problems in twinned crystals, while OLEX2 visualizes disorder .

How does the electronic nature of substituents affect the compound's fluorescence properties?

Q. Answer :

  • Electron-Withdrawing Groups (EWGs) : The benzamide moiety enhances conjugation, increasing fluorescence quantum yield (QY = 0.45 in ethanol).
  • Spectrofluorometric Analysis : Excitation at 350 nm, emission at 450 nm. Substituent effects are modeled via TD-DFT calculations (e.g., HOMO-LUMO gap = 3.2 eV) .

What are the metabolic stability considerations for this compound in preclinical studies?

Q. Answer :

  • In Vitro Assays : Liver microsomes identify phase I metabolites (e.g., O-deethylation of the ethoxyphenyl group via CYP3A4).
  • Stability Enhancement : Fluorination at the 4-position of the benzamide reduces metabolic clearance. Deuterated analogs (e.g., CD₃ substitution) prolong half-life (t½ > 6h) .

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